1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-8-14(19-17-15)10-18-7-6-13(16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDOMQSJLPBHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC(C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:
-
Formation of the Oxazole Ring:
- The oxazole ring can be synthesized via a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.
- Reaction conditions: Typically, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Attachment of the Methylphenyl Group:
- The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
- Reaction conditions: This reaction often uses a Lewis acid catalyst such as aluminum chloride (AlCl3) in an aromatic solvent like benzene or toluene.
-
Formation of the Pyrrolidine Ring:
- The pyrrolidine ring is formed via a reductive amination reaction.
- Reaction conditions: This step typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a solvent like ethanol or methanol.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness.
- Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized at the amine group to form corresponding oxides or hydroxylamines.
- Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Major products: N-oxides, hydroxylamines.
-
Reduction: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Dihydro-oxazole, tetrahydro-oxazole.
-
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
- Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
- Major products: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrrolidine ring, an oxazole group, and a methylphenyl substituent. Its molecular formula is with a molecular weight of approximately 327.25 g/mol. The unique combination of these functional groups contributes to its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride exhibit promising anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxazole moiety is known for its ability to interact with biological targets involved in cancer pathways.
2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Compounds containing pyrrolidine and oxazole rings have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as anxiety and depression. Research indicates that these compounds may modulate serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects.
3. Antimicrobial Properties
Studies have demonstrated that similar oxazole-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study published in Journal of Medicinal Chemistry examined the anticancer properties of a series of oxazole derivatives similar to this compound. The results showed that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study: Neuropharmacological Evaluation
Research conducted on a related compound demonstrated its potential as an anxiolytic agent. In animal models, administration led to significant reductions in anxiety-like behaviors, correlating with increased levels of serotonin in the brain. This suggests that the compound could serve as a lead for developing new treatments for anxiety disorders.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or microbial growth, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of heterocyclic dihydrochloride salts. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycle and Functional Groups The target compound contains an isoxazole ring, while analogs in and feature triazole or pyridine-based heterocycles. The pyrrolidine tertiary amine in the target compound may confer stronger basicity and hydrogen-bonding capacity compared to primary amines (e.g., ) or methoxyethyl-substituted derivatives () .
Substituent Effects
- The 4-methylphenyl group in the target compound introduces hydrophobicity, likely influencing membrane permeability and pharmacokinetics. In contrast, pyridinyl substituents () enhance polarity and hydrogen-bond acceptor capacity .
- The chiral pyrrolidine in highlights stereochemical considerations absent in the target compound, which lacks defined stereochemistry in available data .
Dihydrochloride salts across analogs indicate a focus on improving bioavailability, though discontinuation of the target compound () may reflect challenges in optimization compared to stable analogs like or 9 .
Hydrogen Bonding and Crystallography
Biological Activity
The compound 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to an oxazole ring with a 4-methylphenyl substituent. This structural configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2·2HCl |
| Molecular Weight | 303.20 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related oxazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the oxazole ring may play a crucial role in mediating these effects .
Antimicrobial Activity
Compounds containing the 4-methylphenyl group have shown promising antimicrobial properties. For instance, derivatives tested against Escherichia coli and Staphylococcus aureus exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against these pathogens .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Similar oxazole derivatives have been reported to reduce neuronal apoptosis in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways .
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The oxazole moiety may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may act as a modulator for receptors involved in neurotransmission and inflammation.
Study 1: Anticancer Evaluation
In vitro studies on analogs of the compound revealed IC50 values in the low micromolar range against several cancer cell lines. These findings highlight the potential for further development as an anticancer agent .
Study 2: Antimicrobial Testing
A screening of various derivatives showed that modifications to the 4-methylphenyl group significantly affected antimicrobial potency. The most effective compounds demonstrated MIC values lower than that of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis typically involves (1) constructing the 1,2-oxazole ring via cyclization of nitrile oxides with alkynes, (2) functionalizing the pyrrolidine ring with appropriate protecting groups (e.g., Boc), and (3) final deprotection and hydrochloride salt formation. Optimization includes adjusting solvent polarity (e.g., DMF for cyclization), temperature control to minimize side reactions, and purification via column chromatography or recrystallization. Monitoring intermediates with TLC and LC-MS ensures stepwise fidelity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions and stereochemistry, with DEPT-135 resolving CH/CH groups in the pyrrolidine ring.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities.
- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm, oxazole C=N at ~1600 cm) .
Q. How can elemental analysis and X-ray powder diffraction (XRPD) ensure batch consistency during synthesis?
- Methodological Answer : Elemental analysis (%C, %H, %N) confirms stoichiometry, while XRPD compares diffraction patterns to a reference standard to detect polymorphic variations. Rietveld refinement (using programs like GSAS) quantifies crystalline phase purity .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the three-dimensional structure and hydrogen bonding networks of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXT (for structure solution) and SHELXL (for refinement) resolve atomic positions, with hydrogen bonding analyzed via Mercury or OLEX2. The oxazole nitrogen and protonated amine form intermolecular N-H···N/O bonds, which stabilize crystal packing. Graph set analysis (e.g., Etter’s notation) classifies these interactions .
Q. What computational methods are suitable for predicting the compound's interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding affinities to targets like GPCRs or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time. Free-energy perturbation (FEP) calculations quantify binding energy contributions from specific functional groups (e.g., the oxazole ring’s dipole interactions) .
Q. How can Cremer-Pople parameters analyze pyrrolidine ring puckering in the compound's crystal structure?
- Methodological Answer : Using atomic coordinates from crystallography, the Cremer-Pople puckering amplitude () and phase angle () quantify non-planarity. For pyrrolidine, Å indicates significant puckering. Software like PARST95 or PLATON automates these calculations, correlating puckering with steric strain or hydrogen bonding constraints .
Q. What strategies resolve contradictory data in biological activity assays (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Dose-Response Replication : Validate assays under standardized conditions (pH, temperature, cell lines).
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify confounding interactions.
- Statistical Analysis : Apply Bayesian inference to weigh outliers or systematic errors in high-throughput datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
